Methafurylene
Overview
Description
Methafurylene is an antihistamine and anticholinergic . Its IUPAC name is N-(2-Furylmethyl)-N′,N′-dimethyl-N-pyridin-2-ylethane-1,2-diamine .
Molecular Structure Analysis
The molecular formula of Methafurylene is C14H19N3O . It has a molar mass of 245.326 g/mol . The structure includes a furylmethyl group, a dimethylaminoethyl group, and a pyridin-2-yl group .Physical And Chemical Properties Analysis
Methafurylene has a density of 1.1±0.1 g/cm³ . Its boiling point is 364.4±37.0 °C at 760 mmHg . The compound has a molar refractivity of 73.1±0.3 cm³ . It has 4 H bond acceptors and 6 freely rotating bonds .Scientific Research Applications
Ultrastructural Changes in Liver by Methafurylene : Methafurylene, a structural analog of methapyrilene, produced a small but not significant increase in mitochondria in rat livers. This suggests a unique action of methapyrilene compared to its analogs in inducing ultrastructural changes in the liver (Reznik-Schüller & Lijinsky, 1982).
Methanol-to-Hydrocarbons Process : Methanol, from which methafurylene can be derived, is central to research in the production of high-demand chemical commodities like ethylene, propylene, and aromatics. This review summarizes recent advances in the mechanism of this process and discusses how these link to practical aspects in reaction engineering (Yarulina et al., 2018).
Xylene Toxicity and Metabolism : Xylene, a related compound to methafurylene, is known for its toxicity and effects on the liver, kidney, and CNS. Understanding xylene's toxicity, exposure levels, absorption, metabolism, and clearance provides insights into similar compounds like methafurylene (Langman, 1994).
Groundwater Treatment with BTEX : Methafurylene, being structurally related to xylene, can have implications similar to BTEX compounds in groundwater treatment. This study on microbial electrochemical technologies for BTEX mixtures degradation in groundwater highlights potential approaches for dealing with methafurylene or similar compounds (Palma et al., 2019).
Synthesis and Solution Characterization of Novel Diblock Polyampholytes : This study on diblock copolymers of 2-(1-imidazolyl)ethyl methacrylate and tetrahydropyranyl methacrylate (THPMA) can provide insights into the chemical behaviors of related compounds like methafurylene (Hadjikallis et al., 2002).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHAHRMUPOTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020816 | |
Record name | Methafurylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methafurylene | |
CAS RN |
531-06-6 | |
Record name | N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methafurylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methafurylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methafurylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHAFURYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU5BZT118T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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